molecular formula C7H8 B14313691 6-Methylidenebicyclo[3.1.0]hex-2-ene CAS No. 114627-44-0

6-Methylidenebicyclo[3.1.0]hex-2-ene

Cat. No.: B14313691
CAS No.: 114627-44-0
M. Wt: 92.14 g/mol
InChI Key: DPJQAOVDKNHBFY-UHFFFAOYSA-N
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Description

6-Methylidenebicyclo[3.1.0]hex-2-ene is an organic compound with the molecular formula C7H8. It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a methylene group attached to the six-membered ring.

Preparation Methods

The synthesis of 6-Methylidenebicyclo[3.1.0]hex-2-ene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the bicyclic structure with the methylene group attached .

Chemical Reactions Analysis

6-Methylidenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

6-Methylidenebicyclo[3.1.0]hex-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylidenebicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure and the presence of the methylene group. These features make it highly reactive in chemical reactions, allowing it to participate in a wide range of transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

6-Methylidenebicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:

The uniqueness of 6-Methylidenebicyclo[31

Properties

CAS No.

114627-44-0

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

6-methylidenebicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C7H8/c1-5-6-3-2-4-7(5)6/h2-3,6-7H,1,4H2

InChI Key

DPJQAOVDKNHBFY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C1C=CC2

Origin of Product

United States

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